molecular formula C12H17N3O2 B11778679 1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidine-4-carboxylic acid

1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidine-4-carboxylic acid

Katalognummer: B11778679
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: OCEBOLRVQAFVIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidine-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Vorbereitungsmethoden

The synthesis of 1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods often involve optimizing these steps to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidine-4-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Vergleich Mit ähnlichen Verbindungen

1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of both pyrazole and piperidine moieties, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H17N3O2

Molekulargewicht

235.28 g/mol

IUPAC-Name

1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C12H17N3O2/c16-12(17)9-3-5-15(6-4-9)11-7-10(13-14-11)8-1-2-8/h7-9H,1-6H2,(H,13,14)(H,16,17)

InChI-Schlüssel

OCEBOLRVQAFVIX-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.